7:3 Fluorotelomer betaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

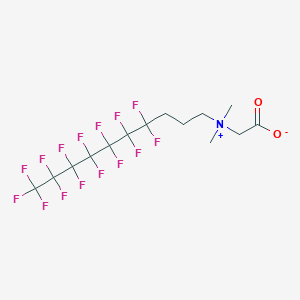

7:3 Fluorotelomer betaine, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₄F₁₅NO₂ and its molecular weight is 513.24. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7:3 Fluorotelomer betaine (7:3 FTBA) is a type of per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological activities. This compound, with the molecular formula C14H14F15NO2 and a molecular weight of 513.24 g/mol, is primarily used in various industrial applications, including firefighting foams. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

7:3 FTBA is characterized by its fluorinated alkyl chain, which contributes to its hydrophobic nature and resistance to degradation. This stability raises concerns about its accumulation in the environment and biological systems. The compound functions as an osmoprotectant and methyl group donor, playing a role in cellular responses to stress.

1. Degradation Pathways

Research indicates that 7:3 FTBA can undergo microbial degradation, leading to the formation of shorter-chain perfluoroalkyl carboxylic acids (PFCAs). The degradation pathways often involve complex biochemical processes where bacteria metabolize the fluorotelomer compounds into various breakdown products . For instance, studies have shown that under controlled conditions, significant percentages of 7:3 FTBA can be transformed into detectable metabolites .

2. Microbial Transformation

In laboratory studies, specific bacterial strains such as Gordonia sp. have demonstrated the ability to degrade 7:3 FTBA efficiently. For example, a study reported that after seven days of incubation, approximately 70% of 60 μM 7:3 FTBA was degraded into several major breakdown products . This highlights the potential for bioremediation strategies utilizing microbial communities to mitigate the environmental impact of PFAS.

3. Toxicological Assessments

Toxicological evaluations of 7:3 FTBA reveal varied biological effects depending on exposure levels and environmental conditions. Some studies suggest that while it exhibits low acute toxicity, chronic exposure may lead to bioaccumulation in aquatic organisms, raising concerns for food safety and ecosystem health . Moreover, certain assessments have indicated potential endocrine-disrupting effects linked to PFAS exposure, necessitating further investigation into their long-term impacts on wildlife and human health.

Case Study 1: Environmental Impact Assessment

A comprehensive assessment conducted in contaminated areas revealed the presence of 7:3 FTBA in soil and water samples collected near firefighting training sites. The study indicated that the compound persisted in aerobic soils with minimal degradation over extended periods, suggesting a significant risk for groundwater contamination .

| Sample Type | Concentration (ng/L) | Persistence (Days) |

|---|---|---|

| Groundwater | 10-220 | >120 |

| Soil | <0.02-0.61 | >120 |

Case Study 2: Biodegradation Efficiency

In a controlled laboratory setting, researchers evaluated the biodegradation efficiency of various PFAS, including 7:3 FTBA. The findings showed that under optimal conditions, specific microbial strains could reduce concentrations significantly within a week, indicating potential pathways for bioremediation efforts.

| Compound | Initial Concentration (μM) | Degradation Rate (%) |

|---|---|---|

| 7:3 FTBA | 60 | 70.4 |

| 6:2 FTAB | 60 | 99.9 |

科学的研究の応用

Environmental Science

7:3 Fluorotelomer betaine is studied for its role as a precursor to perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. Research indicates that it can undergo biotransformation in wastewater treatment plants, contributing to the formation of various PFAAs through microbial metabolism .

Key Findings :

- Biodegradation : Studies have shown that this compound can be transformed into shorter-chain PFAAs under anaerobic conditions, indicating its potential environmental impact and persistence .

- Detection in Ecosystems : This compound has been detected in aquatic ecosystems impacted by firefighting foams, highlighting its relevance in environmental monitoring .

Material Science

In material science, this compound is utilized for its surfactant properties. It can enhance the performance of coatings and textiles by imparting water and oil repellency.

Applications Include :

- Coatings : Used in the formulation of protective coatings that require resistance to water and stains.

- Textiles : Incorporated into textile treatments to provide water-repellent finishes without compromising breathability .

Biotechnology

The compound's unique properties make it suitable for applications in biotechnology, particularly in cell culture systems where enhanced oxygenation is required.

Research Highlights :

- Oxygen Delivery : Its ability to dissolve gases more effectively than water allows it to be used in cell cultures requiring high oxygen levels, thus improving cell viability and growth rates .

Case Studies

特性

IUPAC Name |

2-[dimethyl(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecyl)azaniumyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F15NO2/c1-30(2,6-7(31)32)5-3-4-8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFIWHPMPKICTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892519 |

Source

|

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171184-15-9 |

Source

|

| Record name | 7:3 Fluorotelomer betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。